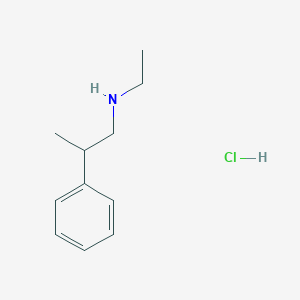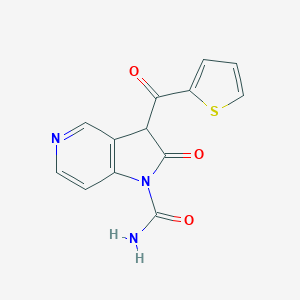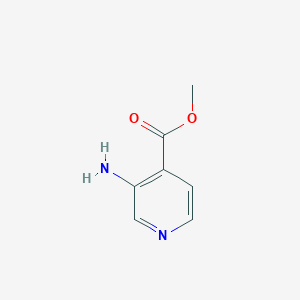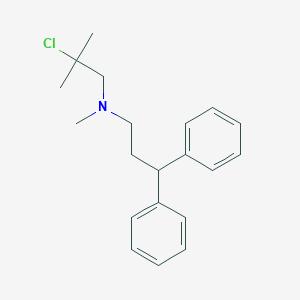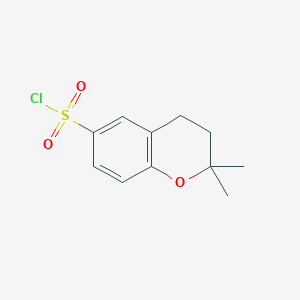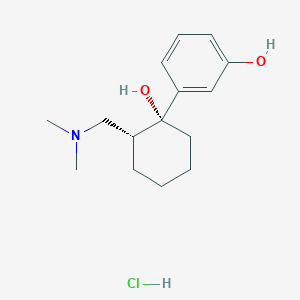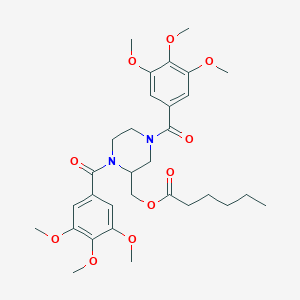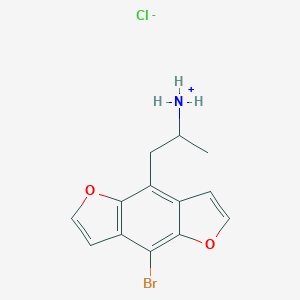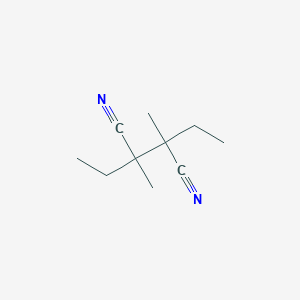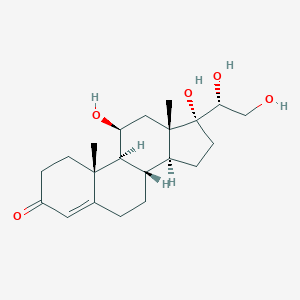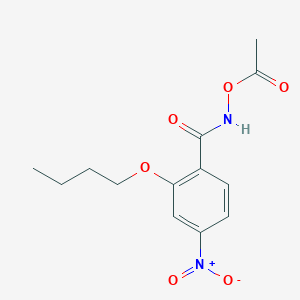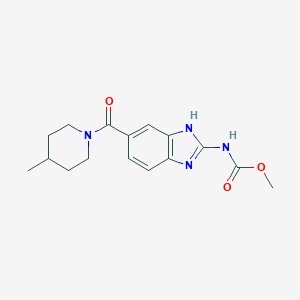
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate, also known as MMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the benzimidazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Wirkmechanismus
The mechanism of action of Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate involves binding to the CB1 and CB2 receptors in the endocannabinoid system. Activation of these receptors leads to a variety of physiological and biochemical effects, including the modulation of neurotransmitter release, regulation of immune function, and modulation of pain perception.
Biochemische Und Physiologische Effekte
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of immune function, and modulation of pain perception. This compound has also been found to have anxiolytic and antidepressant properties, making it a potential therapeutic agent for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for the precise modulation of the endocannabinoid system. However, one limitation of using Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate. One area of focus is the development of more selective agonists and antagonists for the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic applications of cannabinoids, such as in the treatment of chronic pain, anxiety, and depression. Additionally, future research may focus on the development of new synthetic cannabinoids with improved pharmacological properties.
Synthesemethoden
The synthesis of Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate involves a multistep process that begins with the reaction of 2-aminobenzimidazole with 4-methylpiperidine to form the intermediate 5(6)-(4-methylpiperidin-1-yl)benzimidazole. This intermediate is then reacted with methyl chloroformate to produce Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate has been used extensively in scientific research as a tool to study the endocannabinoid system. This compound has been found to have a high affinity for the CB1 and CB2 receptors and has been used to investigate the physiological and biochemical effects of activating these receptors. Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate has also been used in studies investigating the potential therapeutic applications of cannabinoids, such as in the treatment of chronic pain, anxiety, and depression.
Eigenschaften
CAS-Nummer |
128579-70-4 |
|---|---|
Produktname |
Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate |
Molekularformel |
C16H20N4O3 |
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
methyl N-[6-(4-methylpiperidine-1-carbonyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C16H20N4O3/c1-10-5-7-20(8-6-10)14(21)11-3-4-12-13(9-11)18-15(17-12)19-16(22)23-2/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19,22) |
InChI-Schlüssel |
UTWWDXILWODSED-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
Andere CAS-Nummern |
128579-70-4 |
Synonyme |
CDRI 87-144 CDRI-87-144 methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



